

Solubility Profile of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **(S)-3-(1-Aminoethyl)phenol**, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific enantiomer, this document presents qualitative solubility information and quantitative data for the closely related compound, 3-aminophenol, to serve as a valuable proxy for researchers. Additionally, a detailed experimental protocol for determining solubility via the isothermal equilibrium method is provided, alongside a logical workflow diagram to guide laboratory practices.

Introduction

(S)-3-(1-Aminoethyl)phenol, with the CAS number 123982-81-0, is a chiral molecule of significant interest in the pharmaceutical industry. Its structural features, including a phenolic hydroxyl group and a primary amine on a chiral center, dictate its physicochemical properties, most notably its solubility in various solvent systems. Understanding the solubility of this intermediate is critical for its efficient use in synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-3-(1-Aminoethyl)phenol** and the related compound 3-aminophenol is presented below. These properties influence the solubility characteristics of the compounds.

Property	(S)-3-(1-Aminoethyl)phenol	3-Aminophenol
Molecular Formula	C ₈ H ₁₁ NO ^[1]	C ₆ H ₇ NO ^{[2][3]}
Molecular Weight	137.18 g/mol ^[1]	109.13 g/mol ^[3]
Appearance	Solid	White to light brown crystalline powder ^[2]
pKa (amino group)	Not available	4.37 (at 20 °C in H ₂ O) ^[4]
pKa (phenol group)	Not available	9.82 (at 20 °C in H ₂ O) ^[4]

Solubility Data

As of the date of this document, specific quantitative solubility data for **(S)-3-(1-Aminoethyl)phenol** in various solvents is not readily available in published literature. However, qualitative data and quantitative aqueous solubility for the structurally similar compound 3-aminophenol can provide valuable insights.

Table 1: Solubility of 3-Aminophenol in Various Solvents

Solvent	Solubility	Temperature
Water	35 g/L ^[5]	20 °C
Water	Moderately soluble/Slightly soluble ^{[2][3]}	Not Specified
Ethanol	Soluble/Greater solubility ^{[2][6]}	Not Specified
Ether	Soluble/Greater solubility ^{[2][6]}	Not Specified
Acetone	Greater solubility ^[2]	Not Specified
Benzene	Insoluble ^[6]	Not Specified
Gasoline	Insoluble ^[6]	Not Specified

The presence of both a polar hydroxyl and a polar amino group, along with a nonpolar ethylphenyl group in **(S)-3-(1-Aminoethyl)phenol**, suggests a solubility profile that is

dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents. Its solubility in nonpolar solvents is likely to be limited.

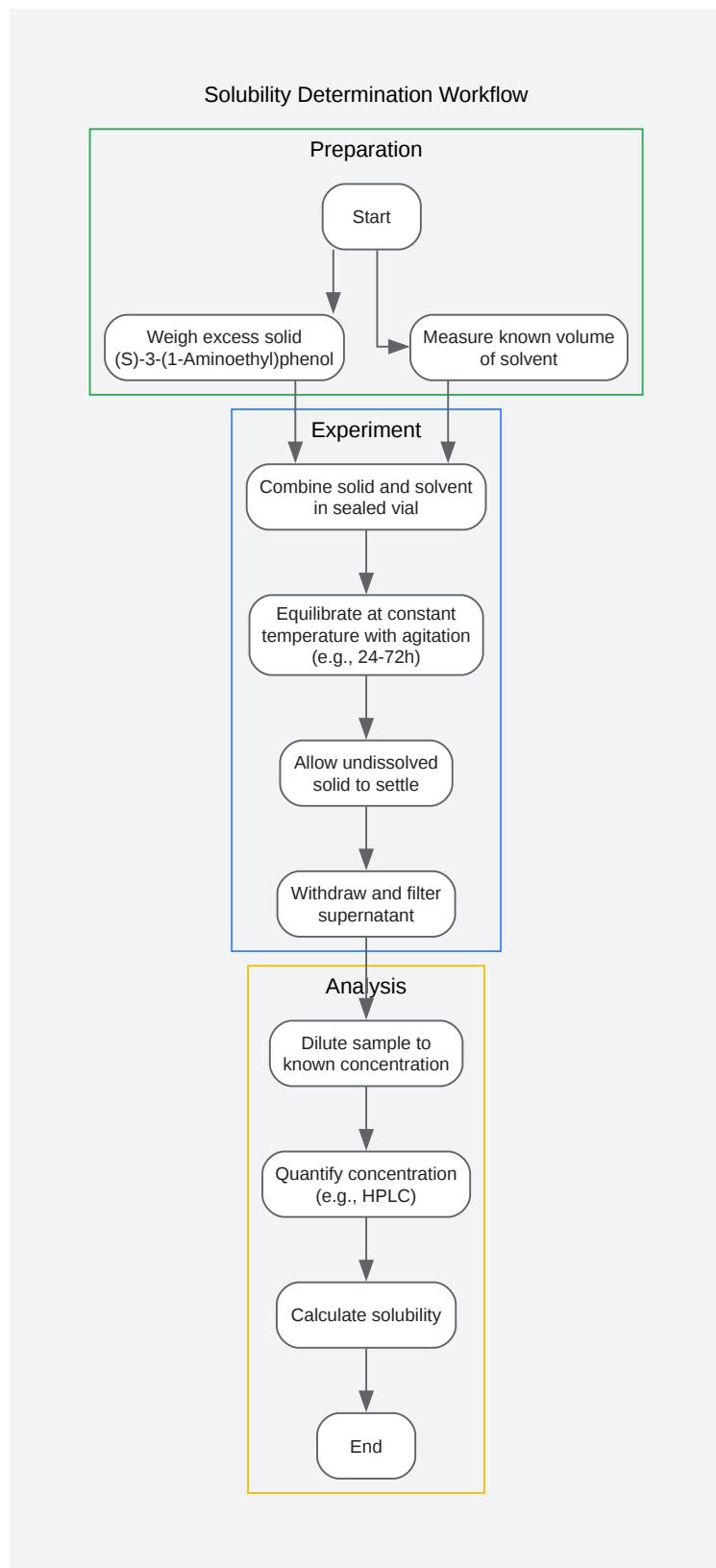
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination

The following protocol details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

- **(S)-3-(1-Aminoethyl)phenol** (or compound of interest)
- Selected solvents of high purity
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:


- Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
- Sample Preparation: Add an excess amount of the solid **(S)-3-(1-Aminoethyl)phenol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

- **Addition of Solvent:** Accurately pipette a known volume of the desired solvent into each vial containing the solid.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- **Dilution:** Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of **(S)-3-(1-Aminoethyl)phenol**.
- **Data Analysis:** Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L.

3. **Validation of Equilibrium:** To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent over the later time points, it can be concluded that equilibrium has been achieved.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a solid compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 3-Aminophenol CAS#: 591-27-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Solubility Profile of (S)-3-(1-Aminoethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047527#s-3-1-aminoethyl-phenol-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com